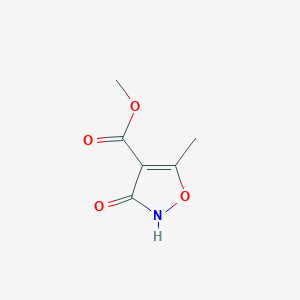
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine can yield oxazole derivatives . Another method includes the use of sulfuric acid and nitric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert oxazole derivatives into more reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria and fungi by interfering with their biofilm formation . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-phenyl-1,3-oxazole-4-carboxylate: Similar in structure but with a phenyl group instead of a methyl group.
Ethyl 5-methylisoxazole-3-carboxylate: An isomer with an ethyl group instead of a methyl group.
5-Methylisoxazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67122-27-4 |
|---|---|
Fórmula molecular |
C6H7NO4 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-3-4(6(9)10-2)5(8)7-11-3/h1-2H3,(H,7,8) |
Clave InChI |
STBABHQIMJYMBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



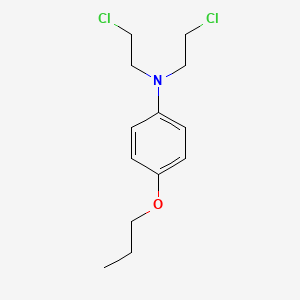
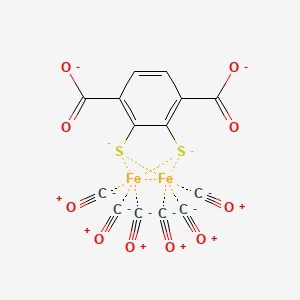
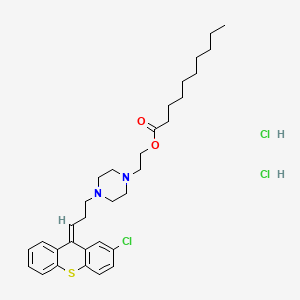
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
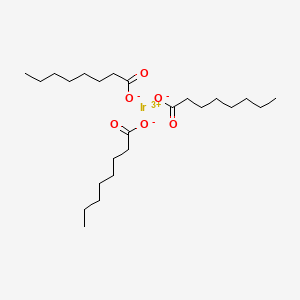
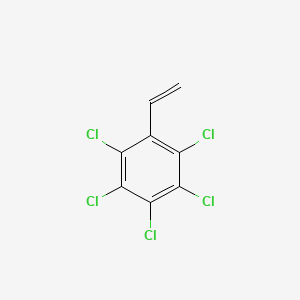
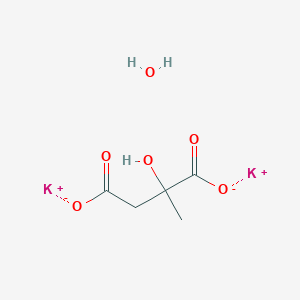
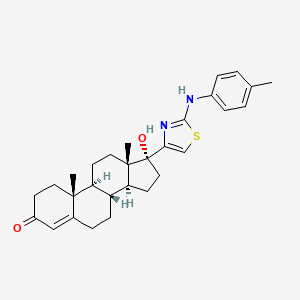
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

